molecular formula C13H18ClN B12456217 1-(4-Chlorobenzyl)-4-methylpiperidine

1-(4-Chlorobenzyl)-4-methylpiperidine

Cat. No.: B12456217
M. Wt: 223.74 g/mol
InChI Key: NLPFSQCLMJGXJO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-methylpiperidine is an organic compound belonging to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom This compound features a 4-chlorobenzyl group attached to the nitrogen atom and a methyl group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary amines or alcohols

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)-4-methylpiperidine
  • 1-(3,4-Dichlorobenzyl)-4-methylpiperidine
  • 1-(4-Bromobenzyl)-4-methylpiperidine

Comparison: 1-(4-Chlorobenzyl)-4-methylpiperidine is unique due to its specific substitution pattern and the presence of a chlorine atom on the benzyl group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylpiperidine

InChI

InChI=1S/C13H18ClN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3

InChI Key

NLPFSQCLMJGXJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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